2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid
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Overview
Description
2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid typically involves multiple steps. One common method includes the formation of the tetrazole ring through the reaction of an appropriate precursor with sodium azide and triethyl orthoformate . The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, followed by sulfonation to introduce the sulfamoyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-5-yl)benzoic acid: Similar structure but lacks the methyl and sulfamoyl groups.
5-(1H-tetrazol-5-yl)isophthalic acid: Contains an additional carboxylic acid group.
2-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Similar but with different substitution patterns.
Uniqueness
2-methyl-5-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}benzoic acid is unique due to the presence of both the tetrazole ring and the sulfamoyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .
Properties
Molecular Formula |
C15H13N5O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-5-[[3-(tetrazol-1-yl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H13N5O4S/c1-10-5-6-13(8-14(10)15(21)22)25(23,24)17-11-3-2-4-12(7-11)20-9-16-18-19-20/h2-9,17H,1H3,(H,21,22) |
InChI Key |
UTQBTSPJLCKPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C(=O)O |
Origin of Product |
United States |
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